Synthesis and characterization of Naphthaleneacetamide methyl-ester
Synthesis and characterization of Naphthaleneacetamide methyl-ester
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-(naphthalen-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive technical overview of the synthesis and characterization of Methyl 2-(naphthalen-1-yl)acetate (also known as Methyl 1-naphthaleneacetate). While the term "Naphthaleneacetamide methyl-ester" can be ambiguous, this guide focuses on the methyl ester of 1-Naphthaleneacetic acid, a compound of significant interest due to its relation to the synthetic auxin family of plant hormones.[1][2] It serves as a valuable intermediate in various chemical syntheses.[3] This guide details a standard laboratory procedure for its synthesis via Fischer esterification, followed by a thorough characterization protocol using modern analytical techniques.
Synthesis of Methyl 2-(naphthalen-1-yl)acetate
The synthesis is achieved through the Fischer esterification of 1-Naphthaleneacetic acid with methanol, using a strong acid catalyst, typically sulfuric acid. This method is a reliable and fundamental organic transformation for producing esters.
Overall Reaction
1-Naphthaleneacetic Acid + Methanol ⇌ Methyl 2-(naphthalen-1-yl)acetate + Water
Experimental Protocol: Fischer Esterification
Materials:
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1-Naphthaleneacetic acid (NAA)
-
Anhydrous Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Diethyl ether or Ethyl acetate
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Deionized Water
Equipment:
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Round-bottom flask (100 mL)
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Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Glassware for filtration
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Naphthaleneacetic acid (e.g., 5.0 g, 26.8 mmol) in anhydrous methanol (e.g., 50 mL).
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Slowly add concentrated sulfuric acid (e.g., 1 mL) to the solution while stirring.
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Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the bulk of the methanol using a rotary evaporator.
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Dissolve the residue in diethyl ether or ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.
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Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (1 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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If necessary, purify the product further using silica gel column chromatography.
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 1-Naphthaleneacetic acid | [1] |
| Reagent | Methanol | |
| Catalyst | Sulfuric Acid | [4] |
| Typical Yield | >90% | [5] |
| Product Name | Methyl 2-(naphthalen-1-yl)acetate | [6] |
| CAS Number | 2876-78-0 | [6] |
| Molecular Formula | C₁₃H₁₂O₂ | [6] |
| Molecular Weight | 200.23 g/mol | [6][7] |
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the Fischer esterification synthesis of the target compound.
Characterization of Methyl 2-(naphthalen-1-yl)acetate
Following synthesis and purification, the identity and purity of the product are confirmed using various spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Appearance | Solid / Oil | [8] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | [6] |
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Protocol: A sample of the purified product (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
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Expected Data: The spectrum should show characteristic signals for the naphthalene ring protons and the methylene and methyl protons of the acetate group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.95 | Doublet | 1H | Aromatic H | [9] |
| ~7.79 | Doublet | 1H | Aromatic H | [9] |
| ~7.72 | Doublet | 1H | Aromatic H | [9] |
| ~7.47 | Multiplet | 2H | Aromatic H | [9] |
| ~7.36 | Triplet | 1H | Aromatic H | [9] |
| ~7.34 | Triplet | 1H | Aromatic H | [9] |
| ~4.00 | Singlet | 2H | -CH₂- | [9] |
| ~3.59 | Singlet | 3H | -OCH₃ | [9] |
2. Mass Spectrometry (MS)
-
Protocol: The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) as the source. The resulting mass spectrum reveals the molecular ion peak and characteristic fragmentation patterns.
-
Expected Data:
| m/z | Interpretation | Reference |
| 200 | [M]⁺ Molecular Ion | [9][10] |
| 141 | [M - COOCH₃]⁺ (Tropylium-like cation) | [9] |
| 115 | [Naphthalene fragment]⁺ | [9] |
3. Infrared (IR) Spectroscopy
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Protocol: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Expected Data: The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3050 | C-H | Aromatic C-H stretch |
| ~2950 | C-H | Aliphatic C-H stretch (from -CH₂- and -CH₃) |
| ~1735 | C=O | Ester carbonyl stretch |
| ~1600, ~1450 | C=C | Aromatic C=C ring stretch |
| ~1200 | C-O | Ester C-O stretch |
Characterization Workflow Diagram
Caption: A logical flow diagram for the purification and characterization of the final product.
References
- 1. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]
- 2. 1-Naphthaleneacetamide - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. alpha-Methyl-1-naphthaleneacetic acid | 3117-51-9 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Methyl-1-naphthyl acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl naphthalene-1-acetate(2876-78-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
